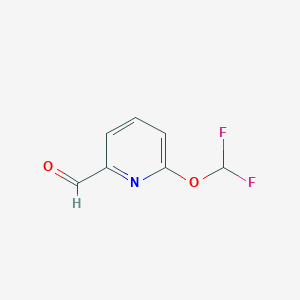
6-(Difluoromethoxy)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)picolinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a difluoromethoxy group at the 6th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxaldehyde with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Difluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid, 6-(difluoromethoxy)-
Reduction: 2-Pyridinecarbinol, 6-(difluoromethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxaldehyde: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxaldehyde: Contains a methyl group instead of a difluoromethoxy group, resulting in different steric and electronic effects.
2,6-Pyridinedicarboxaldehyde: Contains an additional aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H5F2NO2 |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
6-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-4,7H |
InChI-Schlüssel |
BDUOCEGTOXQHJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)OC(F)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













